molecular formula C7H9N3 B13486305 2-Methylpyridine-4-carboximidamide

2-Methylpyridine-4-carboximidamide

Cat. No.: B13486305
M. Wt: 135.17 g/mol
InChI Key: GVXCPRHHIDGVBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methylpyridine-4-carboximidamide is an organic compound belonging to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the second position and a carboximidamide group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylpyridine-4-carboximidamide can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with cyanamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which is subsequently hydrolyzed to yield the desired product. Another method involves the use of 2-methylpyridine-4-carboxylic acid as a starting material, which is then converted to the carboximidamide derivative through a series of steps involving activation and amidation reactions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Methylpyridine-4-carboximidamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dimethylformamide, and catalysts to enhance reaction rates .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

2-Methylpyridine-4-carboximidamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Methylpyridine-4-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

2-Methylpyridine-4-carboximidamide can be compared with other similar compounds, such as:

    2-Methylpyridine-4-carboxylic acid: This compound has a carboxylic acid group instead of a carboximidamide group and exhibits different chemical reactivity and applications.

    2-Amino-4-methylpyridine: This compound has an amino group at the fourth position and is used in different chemical and biological contexts.

    4-Methylpyridine: Lacking the carboximidamide group, this compound has distinct properties and uses.

Properties

Molecular Formula

C7H9N3

Molecular Weight

135.17 g/mol

IUPAC Name

2-methylpyridine-4-carboximidamide

InChI

InChI=1S/C7H9N3/c1-5-4-6(7(8)9)2-3-10-5/h2-4H,1H3,(H3,8,9)

InChI Key

GVXCPRHHIDGVBK-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC(=C1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.